Prop-2-en-1-yl hepta-2,6-dienoate
Description
Prop-2-en-1-yl hepta-2,6-dienoate is an α,β-unsaturated ester characterized by a conjugated diene system (hepta-2,6-dienoate backbone) and a propenyl (allyl) substituent. This structure confers unique reactivity, particularly in cycloaddition and Claisen rearrangement reactions.
Properties
CAS No. |
66242-01-1 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
prop-2-enyl hepta-2,6-dienoate |
InChI |
InChI=1S/C10H14O2/c1-3-5-6-7-8-10(11)12-9-4-2/h3-4,7-8H,1-2,5-6,9H2 |
InChI Key |
ISCBKQOCQRFVKZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC=CC(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl hepta-2,6-dienoate can be synthesized through the esterification reaction between prop-2-en-1-ol (allyl alcohol) and hepta-2,6-dienoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl hepta-2,6-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The allyl group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of hepta-2,6-dienoic acid or its aldehyde derivative.
Reduction: Formation of prop-2-en-1-ol.
Substitution: Formation of substituted allyl derivatives.
Scientific Research Applications
Prop-2-en-1-yl hepta-2,6-dienoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl hepta-2,6-dienoate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the allyl group and the conjugated diene system, which can participate in various chemical reactions. These interactions can modulate biological processes and contribute to the compound’s observed effects.
Comparison with Similar Compounds
Key Comparative Insights
Synthetic Efficiency: Microwave-assisted methods and Lewis acids (e.g., Zn(OTf)₂) significantly improve yields (up to 99%) for hepta-2,6-dienoates compared to traditional thermal methods . Propenyl-thiazole derivatives require multistep synthesis (e.g., condensation with α-bromoacetophenones), highlighting the simplicity of dienoate preparations .
Stereochemical Influence: (Z)- and (E)-isomers of hepta-2,6-dienoates exhibit distinct NMR profiles and reactivity, critical for applications in asymmetric synthesis .
Bioactivity vs. Reactivity: Thiazole-propenyl derivatives prioritize receptor binding (e.g., antihypertensive activity), whereas hepta-2,6-dienoates are tailored for cycloadditions and rearrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
